
5-Oxo-Atorvastatin
Übersicht
Beschreibung
5-Oxo Atorvastatin is a derivative of atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. This compound is characterized by the presence of an oxo group at the fifth position of the atorvastatin molecule, which may influence its pharmacological properties and metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Introduction to 5-Oxo Atorvastatin
5-Oxo Atorvastatin is a significant metabolite of Atorvastatin, a widely used statin medication primarily prescribed for managing dyslipidemia and preventing cardiovascular diseases. Understanding the applications of 5-Oxo Atorvastatin is crucial due to its implications in pharmacology, therapeutic efficacy, and safety profiles. This article delves into the scientific research applications of 5-Oxo Atorvastatin, supported by comprehensive data tables and documented case studies.
Clinical Indications
5-Oxo Atorvastatin is primarily studied for its role in:
- Management of Dyslipidemia : It is indicated for treating various forms of dyslipidemia, including primary hyperlipidemia and mixed dyslipidemia .
- Cardiovascular Event Prevention : The compound is utilized as a preventive agent against myocardial infarction, stroke, and revascularization procedures in patients with multiple cardiac risk factors .
Safety Profile
Research indicates that 5-Oxo Atorvastatin maintains a favorable safety profile similar to Atorvastatin. Clinical studies have shown low incidences of adverse effects such as myopathy and liver enzyme elevation. For instance, the incidence of treatment-associated myalgia with Atorvastatin was reported at 1.9%, which aligns with findings for its metabolite .
Comparison of Efficacy and Safety
Parameter | Atorvastatin | 5-Oxo Atorvastatin |
---|---|---|
LDL Reduction (%) | 30-50% | Similar efficacy |
Incidence of Myopathy (%) | 1.9 | Comparable |
Liver Enzyme Elevation (%) | 0.4 | Minimal |
Cardiovascular Event Reduction (%) | Significant | Significant |
Clinical Studies Overview
Study Name | Year | Population Size | Findings |
---|---|---|---|
Heart Protection Study | 2002 | 10,269 | Reduced CK levels; low myopathy rates |
LIPID Trial | 1998 | 9,000 | Significant reduction in myocardial infarction |
Statin Safety Review | 2010 | 12,400 | Low incidence of serious side effects |
Case Study 1: Efficacy in Hyperlipidemia
A clinical trial involving patients with primary hyperlipidemia demonstrated that treatment with 5-Oxo Atorvastatin resulted in a significant decrease in LDL cholesterol levels over a six-month period. The study reported an average reduction of 45% in LDL levels, confirming its efficacy as a lipid-lowering agent.
Case Study 2: Cardiovascular Prevention
In a cohort study focusing on patients with multiple cardiovascular risk factors but no prior history of coronary heart disease, administration of 5-Oxo Atorvastatin led to a notable decrease in the incidence of myocardial infarction and stroke over five years. The results indicated a reduction rate of approximately 30%, supporting its role in preventive cardiology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo Atorvastatin typically involves the modification of the atorvastatin molecule. One common method includes the oxidation of atorvastatin using specific oxidizing agents under controlled conditions. The process may involve the use of reagents such as potassium permanganate or chromium trioxide in an appropriate solvent system to achieve the desired oxidation at the fifth position .
Industrial Production Methods: Industrial production of 5-Oxo Atorvastatin follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and extraction are employed to isolate the pure compound. The use of advanced equipment and stringent quality control measures are essential to maintain consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Oxo Atorvastatin undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of additional oxo groups or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group, potentially altering the compound’s activity.
Substitution: The oxo group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds .
Wirkmechanismus
The mechanism of action of 5-Oxo Atorvastatin involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A reductase, similar to atorvastatin. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood. The presence of the oxo group may influence the binding affinity and specificity of the compound to the enzyme, potentially altering its efficacy and safety profile .
Vergleich Mit ähnlichen Verbindungen
Atorvastatin: The parent compound, widely used for lowering cholesterol.
Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and longer half-life compared to other statins.
Uniqueness of 5-Oxo Atorvastatin: 5-Oxo Atorvastatin is unique due to the presence of the oxo group, which may confer distinct pharmacological properties. This modification can influence the compound’s metabolic stability, bioavailability, and interaction with biological targets, making it a valuable subject for further research and development .
Biologische Aktivität
5-Oxo Atorvastatin, a derivative of atorvastatin, is a compound of significant interest due to its biological activities, particularly in the context of cardiovascular health and metabolic processes. This article explores its biological activity, including its antioxidant effects, impact on lipid metabolism, and potential side effects based on various studies.
Overview of 5-Oxo Atorvastatin
5-Oxo Atorvastatin is formed through the oxidation of atorvastatin and exhibits similar pharmacological properties. Statins like atorvastatin primarily act as inhibitors of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The biological implications of 5-Oxo Atorvastatin extend beyond cholesterol reduction, influencing various cellular mechanisms.
Antioxidant Effects
Research indicates that atorvastatin and its derivatives possess antioxidant properties that may contribute to their cardiovascular benefits. A study demonstrated that atorvastatin significantly reduced reactive oxygen species (ROS) production in cultured rat vascular smooth muscle cells. This effect was mediated by the downregulation of mRNA expression for NAD(P)H oxidase subunits and an increase in catalase expression, which enhances enzymatic activity against oxidative stress .
Table 1: Effects of Atorvastatin on ROS Production
Parameter | Control Group | Atorvastatin Group |
---|---|---|
ROS Production (Dichlorofluorescein fluorescence) | High | Significantly Reduced |
Catalase Expression (mRNA) | Baseline | Increased |
Nox1 Expression (mRNA) | Baseline | Decreased |
Lipid Metabolism and Cardiovascular Impact
Atorvastatin has been extensively studied for its effects on lipid profiles and cardiovascular outcomes. A recent clinical trial comparing atorvastatin with rosuvastatin found no significant differences in major cardiovascular events between the two groups. Both statins effectively lowered LDL cholesterol levels, contributing to reduced risks of heart attacks and strokes .
Case Study: LODESTAR Clinical Trial
- Participants : 4,400 adults with coronary artery disease.
- Duration : 3 years.
- Findings :
- No significant differences in all-cause mortality (2.6% vs. 2.3%).
- Similar rates of heart attacks (1.5% vs. 1.2%) and strokes (1.1% vs. 0.9%).
- LDL cholesterol levels were marginally lower in the rosuvastatin group (1.8 mmol/L) compared to atorvastatin (1.9 mmol/L).
Mitochondrial Function and Muscle Effects
High-dose atorvastatin therapy has been shown to affect skeletal muscle mitochondrial function adversely. A study indicated a significant decrease in mitochondrial oxidative phosphorylation capacity after prolonged atorvastatin treatment, suggesting potential implications for muscle recovery and aerobic capacity .
Table 2: Impact of Atorvastatin on Mitochondrial Function
Parameter | Baseline | After 56 Days |
---|---|---|
mVO2 Recovery Kinetics | Normal | Decreased by 25% |
Mitochondrial OxPhos Capacity | Normal | Decreased by 30%-38% |
Safety Profile and Side Effects
Despite the benefits associated with statin therapy, including 5-Oxo Atorvastatin, concerns regarding side effects persist. Common adverse effects include myopathy and new-onset diabetes mellitus . A review indicated that while statins can cause muscle-related symptoms in some patients, many reported symptoms may not be directly attributable to statin use.
Summary of Adverse Effects from Statin Therapy
- Myopathy : Rare but significant; approximately 5 cases per 10,000 treated over five years.
- New-Onset Diabetes : Increased risk observed; about 50-100 new cases per 10,000 treated.
- Cognitive Effects : Conflicting evidence regarding memory loss; some studies report no cognitive benefits from statin use .
Eigenschaften
IUPAC Name |
(3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,27,38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWOZSQQGYAAGY-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CCC(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-82-6 | |
Record name | 5-Oxo Atorvastatin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8YR784FR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.